Telithromycin

説明

This compound, a semi-synthetic erythromycin derivative, belongs to a new chemical class of antibiotics called ketolides. Ketolides have been recently added to the macrolide-lincosamide-streptogramin class of antibiotics. Similar to the macrolide antibiotics, this compound prevents bacterial growth by interfering with bacterial protein synthesis. This compound binds to the 50S subunit of the 70S bacterial ribosome and blocks further peptide elongation. Binding occurs simultaneously at to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V, where older macrolides bind only to one. It is used to treat mild to moderate respiratory infections.

This compound is a Ketolide Antibacterial.

This compound is a ketolide, a novel form of macrolide antibiotic that is recommended for treatment of community acquired pneumonia. This compound was approved for use in the United States in 2004 and subsequently linked to several cases of severe drug induced liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and has 8 approved and 5 investigational indications. This drug has a black box warning from the FDA.

a ketolide; semisynthetic derivative of erythromycin with cycling of the C11-12 positions to form a carbamate ring to avoid acquired resistance to macrolides; binds 70S bacterial rRNA, specifically to the 23S part (23S RIBOSOMAL RNA), preventing protein synthesis;

特性

IUPAC Name |

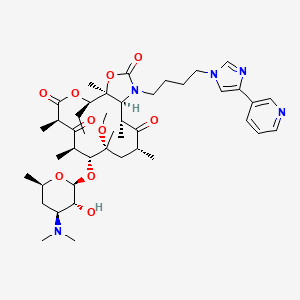

(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27+,28+,29-,32+,33-,36-,37-,38-,40+,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVAJPDWBABPEJ-PNUFFHFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046455 | |

| Record name | Telithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White to off-white crystalline powder, Crystals from ether | |

CAS No. |

191114-48-4 | |

| Record name | Telithromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191114-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telithromycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191114484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00976 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11,12-dideoxy-3-de((2,6-dideoxy-3-C-methyl-3-O-methyl-3-oxo-12,11-(oxycarbonyl(4-(4-(3-pyridinyl)-1H-imidazol-1-yl)butyl)imino))-erythromycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI8H7H19WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TELITHROMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176-188 °C, 187-188 °C | |

| Record name | Telithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00976 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TELITHROMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Telithromycin mechanism of action on bacterial ribosomes

An In-depth Technical Guide on the Mechanism of Action of Telithromycin on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Ketolides

The rising tide of antibiotic resistance has necessitated the development of novel antimicrobial agents that can overcome existing resistance mechanisms. This compound, the first member of the ketolide class of antibiotics to be approved for clinical use, represents a significant advancement in the lineage of macrolide antibiotics.[1][2] Ketolides are semi-synthetic derivatives of erythromycin (B1671065), characterized by the replacement of the L-cladinose sugar at position 3 of the 14-membered macrolactone ring with a keto group.[3][4] This modification, along with the addition of an alkyl-aryl side chain, enhances the binding affinity of this compound to the bacterial ribosome and provides it with a broader spectrum of activity, particularly against macrolide-resistant respiratory pathogens.[4][5][6]

The Bacterial Ribosome: A Prime Antimicrobial Target

The bacterial 70S ribosome, composed of a large (50S) and a small (30S) subunit, is a primary target for many clinically important antibiotics.[7][8] Its structural and functional differences from the eukaryotic 80S ribosome allow for selective inhibition of bacterial protein synthesis.[8] Specifically, the 50S subunit houses the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), through which the growing polypeptide chain emerges.[5][9] this compound, like its macrolide predecessors, exerts its antibacterial effect by binding within this critical region of the 50S subunit.[3][4]

Core Mechanism of Action: A Dual Binding Strategy

This compound's enhanced efficacy stems from its unique, dual-interaction binding mode with the 23S ribosomal RNA (rRNA) of the 50S subunit.[3][10][11][12] This allows it to overcome common resistance mechanisms that affect traditional macrolides.

Primary Binding Site in Domain V

Similar to classical macrolides, the macrolactone ring of this compound binds to domain V of the 23S rRNA, near the PTC at the entrance of the peptide exit tunnel.[5][10] Key interactions involve hydrogen bonds and hydrophobic contacts with specific nucleotides, most notably A2058 and A2059 (E. coli numbering).[5] The desosamine (B1220255) sugar of this compound is also crucial for this interaction, with its 2'-OH group forming a hydrogen bond with A2058.[5][10] This binding obstructs the passage of newly synthesized polypeptides, leading to the inhibition of protein synthesis.[5][10]

Secondary Binding Site in Domain II

What distinguishes this compound is its extended alkyl-aryl side chain, which establishes a second contact point with domain II of the 23S rRNA.[6][10][13][14] This arm extends into a crevice and interacts with nucleotide A752.[6][13] This secondary interaction anchors the drug more firmly to the ribosome, increasing its binding affinity more than 10-fold compared to erythromycin.[3] This dual binding is critical for this compound's activity against strains with methylation-based resistance at A2058 (mediated by erm genes), as the interaction with domain II can compensate for weakened binding at the primary site.[5][10]

A Two-Step Binding Process

Kinetic and footprinting analyses have revealed that this compound binds to the E. coli ribosome in a two-step process.[15][16][17][18][19]

-

Initial Low-Affinity Binding: this compound first binds to a low-affinity site (KT ≈ 500 nM), where its alkyl-aryl side chain interacts with nucleotides A789 and U790 of the 23S rRNA.[15][16][17][18][19]

-

Shift to High-Affinity Binding: Subsequently, the drug slowly shifts to a high-affinity conformation (KT* ≈ 8.33 nM).[15][16][17][18] In this final state, the side chain interacts with the base pair U2609:A752 and the loop of ribosomal protein L22.[15][16][17][18]

This slow-binding mechanism and stable final complex contribute to its potent inhibitory effect.

References

- 1. Structural and mechanistic basis for translation inhibition by macrolide and ketolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: a novel agent for the treatment of community-acquired upper respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Insight into the Antibiotic Action of this compound against Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. Ketolide antimicrobial activity persists after disruption of interactions with domain II of 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigating the entire course of this compound binding to Escherichia coli ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Investigating the entire course of this compound binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

Crystal Structure of Telithromycin Bound to the 50S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the ketolide antibiotic telithromycin in complex with the 50S ribosomal subunit from Deinococcus radiodurans. The structural data, experimental methodologies, and mechanistic insights presented herein are crucial for understanding the antibiotic's mode of action and for the rational design of novel antibacterial agents.

Executive Summary

This compound, a semi-synthetic derivative of erythromycin, is a potent inhibitor of bacterial protein synthesis. Its enhanced activity, particularly against macrolide-resistant strains, is attributed to its unique binding interaction with the bacterial ribosome. This guide delves into the high-resolution crystal structure of this compound bound to the 50S ribosomal subunit, providing a detailed overview of its binding site, molecular interactions, and the experimental procedures used to elucidate this structure.

Crystallographic Data of this compound-50S Ribosomal Subunit Complex

The quantitative data presented below is derived from the crystal structure of this compound bound to the Deinococcus radiodurans 50S ribosomal subunit, available under the Protein Data Bank (PDB) accession code 1P9X.[1][2]

| Parameter | Value |

| PDB ID | 1P9X |

| Experimental Method | X-RAY DIFFRACTION |

| Resolution | 3.40 Å |

| R-Value Work | 0.273 |

| R-Value Free | 0.340 |

| R-Value Observed | 0.280 |

| Space Group | I222 |

| Unit Cell Dimensions (a, b, c) | 170.0 Å, 414.5 Å, 693.0 Å |

| Total Structure Weight | 934.22 kDa |

| Atom Count | 58,817 |

Table 1: Crystallographic Data and Refinement Statistics for the this compound-D50S Complex.[1][2]

Molecular Interactions of this compound with the 50S Ribosomal Subunit

This compound binds within the nascent peptide exit tunnel of the 50S ribosomal subunit, effectively blocking the passage of newly synthesized proteins.[2] A key feature of its interaction is its dual binding to two distinct domains of the 23S rRNA: domain V and domain II.[2][3][4][5] This dual interaction is a hallmark of ketolides and contributes to their high affinity and efficacy against macrolide-resistant bacteria.[3][4]

Interactions with Domain V

Similar to macrolide antibiotics, the macrolactone ring of this compound interacts with domain V of the 23S rRNA.[2] The desosamine (B1220255) sugar of this compound is involved in hydrophobic interactions with A2042 (A2059 in E. coli) and its 2'-hydroxyl group is within hydrogen bonding distance of A2041 (A2058 in E. coli).[2] The 3-keto group of the macrolactone ring also forms a hydrogen bond within this domain.[2]

Interactions with Domain II

A distinguishing feature of this compound is its interaction with domain II of the 23S rRNA, which is not observed with older macrolides.[2][5] The alkyl-aryl extension of this compound inserts into a crevice formed by nucleotides in domain II, including A751, A789, and U790 in E. coli.[1] This additional binding site is crucial for its activity against strains that have developed resistance to macrolides through modifications in domain V.[2]

Experimental Protocols

The determination of the crystal structure of the this compound-50S ribosomal subunit complex involved the following key experimental stages:

Purification of 50S Ribosomal Subunits

A systematic approach was undertaken to purify 50S ribosomal subunits from Deinococcus radiodurans to obtain preparations suitable for crystallization.[3] This involved optimizing fermentation conditions, cell lysis, and purification protocols to ensure the integrity, purity, and activity of the subunits.[3]

Crystallization

Co-crystals of the D. radiodurans 50S ribosomal subunit (D50S) in complex with this compound were grown using the vapor diffusion method.[2] The complex was formed by incubating the D50S subunits with a clinically relevant concentration of this compound (0.01 mM).[2]

X-ray Diffraction Data Collection and Processing

Diffraction data were collected at cryogenic temperatures (90-100 K) at the European Synchrotron Radiation Facility (ESRF) and the Advanced Photon Source (APS).[2] The collected data were then processed and scaled using software packages such as DENZO/SCALEPACK/HKL2000.[2]

Structure Determination and Refinement

The structure was solved using molecular replacement, with the known structure of the D50S subunit serving as the initial model.[2] The conformation of this compound was modeled into the electron density maps, and the entire structure was refined using CNS (Crystallography & NMR System).[2] Solvent flattening was employed to improve the quality of the electron density maps.[2]

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.

Caption: Mechanism of this compound action on the 50S ribosomal subunit.

Two-Step Binding Model of this compound to the E. coli Ribosome

Kinetic and footprinting analyses have revealed a two-step binding mechanism for this compound to the E. coli ribosome.

Caption: Two-step binding model of this compound to the E. coli ribosome.[1][6]

Experimental Workflow for Crystal Structure Determination

The workflow for determining the crystal structure of the this compound-50S complex is outlined below.

Caption: Experimental workflow for this compound-50S structure determination.

References

- 1. rcsb.org [rcsb.org]

- 2. Structural Insight into the Antibiotic Action of this compound against Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A systematic study of 50S ribosomal subunit purification enabling robust crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1p9x - THE CRYSTAL STRUCTURE OF THE 50S LARGE RIBOSOMAL SUBUNIT FROM DEINOCOCCUS RADIODURANS COMPLEXED WITH this compound KETOLIDE ANTIBIOTIC - Summary - Protein Data Bank Japan [pdbj.org]

- 5. benchchem.com [benchchem.com]

- 6. Revisiting the structures of several antibiotics bound to the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Telithromycin's Binding Kinetics and Affinity to Bacterial Ribosomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telithromycin, the first ketolide antibiotic approved for clinical use, represents a significant advancement in the macrolide class of antibiotics. Its unique structural modifications, including a C3-keto group instead of an L-cladinose sugar and a large alkyl-aryl side chain, confer an enhanced binding affinity to the bacterial ribosome. This increased affinity allows this compound to overcome common macrolide resistance mechanisms, making it a critical agent against multi-drug resistant pathogens.[1][2] This technical guide provides an in-depth analysis of the binding kinetics and affinity of this compound to its ribosomal target, the 50S subunit. It includes a compilation of quantitative binding data, detailed experimental methodologies, and visual representations of the binding pathways and experimental workflows.

This compound's Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[2] It binds to the 50S ribosomal subunit within the polypeptide exit tunnel, thereby blocking the progression of the nascent polypeptide chain.[3][4] A key feature of this compound is its ability to bind to two domains of the 23S rRNA, domain V and domain II.[2][4][5] This dual binding mechanism is crucial for its high affinity and its efficacy against bacterial strains resistant to older macrolides, which typically only bind to domain V.[1][2]

Quantitative Analysis of this compound-Ribosome Binding

The interaction of this compound with the bacterial ribosome is characterized by a two-step binding process. Initially, this compound binds to a low-affinity site, followed by a slower conformational change that results in a high-affinity interaction.[3][6][7] The following tables summarize the key quantitative data for this compound's binding to Escherichia coli ribosomes.

Table 1: Equilibrium Dissociation Constants for this compound Binding to E. coli Ribosomes [3][6][7]

| Binding Step | Parameter | Value |

| Step 1 (Low-Affinity) | KT | 500 nM |

| Step 2 (High-Affinity) | KT* | 8.33 nM |

Table 2: Impact of Ribosomal Mutations on this compound Affinity in E. coli [6][7]

| Mutation | Effect on Overall Affinity (J*T) |

| U2609C | 20-fold enhancement |

| L22 (residues 82-84) | 20-fold enhancement |

| U754A | Less pronounced effect |

| L4 (Lys63Glu) | No essential effect |

Table 3: Inhibitory Concentration of this compound in Bacterial Strains

| Bacterial Strain | Parameter | Value | Reference |

| Streptococcus pneumoniae | IC50 (Growth) | 15 ng/ml | [8] |

| Streptococcus pneumoniae | IC50 (Protein Synthesis) | 7.5 ng/ml | [8] |

| Streptococcus pneumoniae | IC50 (50S subunit formation) | 15 ng/ml | [8] |

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the binding kinetics and affinity of this compound to bacterial ribosomes.

Preparation of Bacterial Ribosomes

Accurate binding studies necessitate the purification of active ribosomes.

Protocol for 70S Ribosome Purification: [7]

-

Cell Lysis: Bacterial cells (e.g., E. coli) are harvested in the mid-log phase and lysed by methods such as sonication or French press in a buffer containing low Mg2+ concentrations to favor ribosome dissociation.

-

Crude Ribosome Isolation: The cell lysate is centrifuged to remove cell debris. The supernatant is then layered over a sucrose (B13894) cushion and ultracentrifuged to pellet the ribosomes, ribosomal subunits, and polysomes.

-

Sucrose Gradient Centrifugation: The ribosomal pellet is resuspended and layered onto a 7%-30% (w/w) linear sucrose gradient.

-

Fractionation: The gradient is subjected to ultracentrifugation, after which fractions are collected. The absorbance at 260 nm is monitored to identify the peaks corresponding to the 30S, 50S, and 70S ribosomal particles.

-

Collection and Storage: The fractions containing the desired ribosomal species are collected, and the ribosomes are pelleted by ultracentrifugation. The pellets are then resuspended in a storage buffer and stored at -80°C.

Kinetic Analysis of this compound Binding

The slow, two-step binding of this compound can be investigated using competition assays.

Protocol for Competition Binding Assay (this compound vs. Tylosin): [3]

-

Complex Formation: Prepare a ribosomal complex C (e.g., 70S ribosomes programmed with a specific mRNA and tRNA).

-

Competition Reaction: Incubate complex C with a competing ligand (e.g., tylosin) that has a known binding mechanism and a fluorescent or radiolabeled probe.

-

Addition of this compound: Introduce varying concentrations of this compound to the reaction mixture.

-

Equilibration: Allow the reaction to reach equilibrium.

-

Measurement: Measure the displacement of the competing ligand by this compound. This can be done using techniques like nitrocellulose filter binding assays (if the probe is radiolabeled) or fluorescence polarization.

-

Data Analysis: The data is analyzed to determine the kinetic parameters of this compound's binding, including the on- and off-rates for each step of the binding process.

Footprinting Analysis

Chemical footprinting is used to identify the specific nucleotides on the 23S rRNA that interact with this compound.

Protocol for Chemical Footprinting: [3][7]

-

Ribosome-Telithromycin Complex Formation: Incubate purified 50S ribosomal subunits or 70S ribosomes with this compound at a concentration sufficient to ensure binding (e.g., 50 times the dissociation constant).

-

Chemical Modification: Treat the complex with a chemical probe that modifies rRNA bases (e.g., dimethyl sulfate (B86663) (DMS) which modifies adenines and cytosines, or kethoxal (B1673598) which modifies guanines). A control reaction without this compound is run in parallel.

-

RNA Extraction: Extract the 23S rRNA from both the this compound-treated and control samples.

-

Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified bases.

-

Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing gel.

-

Analysis: Compare the band patterns from the this compound-treated and control samples. A decrease in the intensity of a band in the this compound lane indicates that the corresponding nucleotide is protected from chemical modification by the bound antibiotic, thus identifying a contact point.

Puromycin (B1679871) Reaction Assay

This assay assesses the functional consequence of this compound binding by measuring the inhibition of peptidyl transfer.

Protocol for Puromycin Reaction Assay: [3][7]

-

Formation of Ribosomal Complex: Prepare a ribosomal complex carrying a nascent polypeptide chain (e.g., N-acetyl-[14C]Phe-tRNAPhe bound to the P-site).

-

Inhibition with this compound: Pre-incubate the ribosomal complex with varying concentrations of this compound.

-

Puromycin Reaction: Add puromycin, an aminoacyl-tRNA analog that can accept the nascent peptide from the P-site.

-

Product Extraction: Stop the reaction and extract the N-acetyl-[14C]Phe-puromycin product.

-

Quantification: Quantify the amount of product formed, typically by scintillation counting.

-

Data Analysis: Determine the concentration of this compound required to inhibit the puromycin reaction by 50% (IC50).

Visualizations

This compound Binding Pathway

The following diagram illustrates the two-step binding mechanism of this compound to the bacterial ribosome.

References

- 1. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 2. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. portals.broadinstitute.org [portals.broadinstitute.org]

- 4. toku-e.com [toku-e.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Filter-binding assay [gene.mie-u.ac.jp]

- 7. Purification of 70S ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of Telithromycin and Its Derivatives

Introduction

The rise of antimicrobial resistance poses a significant threat to global health, diminishing the efficacy of established antibiotic classes. Macrolide antibiotics, long-standing pillars in the treatment of respiratory tract infections, have been particularly affected by resistance among key pathogens like Streptococcus pneumoniae. This challenge spurred the development of a new generation of antimicrobials: the ketolides. Telithromycin, the first ketolide approved for clinical use, was specifically engineered to overcome prevalent macrolide resistance mechanisms. This technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of this compound and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical architecture, mechanism of action, and the molecular basis for its enhanced antibacterial profile.

Core Structural Modifications: From Macrolide to Ketolide

This compound is a semi-synthetic derivative of the 14-membered macrolide, erythromycin (B1671065).[1][2][3] Its enhanced activity stems from several key structural modifications that distinguish it from its predecessors.[4][5][6]

-

C3-Keto Group: The defining feature of the ketolide class is the replacement of the L-cladinose sugar at the C3 position of the macrolactone ring with a keto group.[2][4][5] This modification is crucial for two reasons: it confers stability in acidic environments (like the stomach) and, most importantly, it prevents the molecule from inducing the expression of erythromycin ribosome methylase (erm) genes, which are responsible for the common macrolide-lincosamide-streptogramin B (MLSB) resistance phenotype.[4][6][7][8]

-

C6-Methoxy Group: The addition of a methoxy (B1213986) group at the C6 position, similar to clarithromycin, prevents internal hemiketalization. This structural stabilization further enhances the drug's stability at gastric pH.[4][5][6]

-

C11/C12-Carbamate Side Chain: A large, aromatic N-substituted alkyl-aryl extension is attached via a cyclic carbamate (B1207046) group at the C11 and C12 positions.[1][4][9] This side chain is the primary driver of this compound's heightened potency and its ability to combat resistant bacteria. It facilitates a second, critical interaction with the bacterial ribosome, significantly increasing the drug's binding affinity.[4][5][6][10]

Mechanism of Action: A Dual-Binding Strategy

Like macrolides, this compound inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome and blocking the exit tunnel for nascent polypeptide chains.[1][3][9][11] However, its structural modifications enable a more robust and unique binding mechanism.

This compound interacts with two distinct domains of the 23S ribosomal RNA (rRNA), whereas traditional macrolides primarily bind to one.[1][9][12][13]

-

Domain V Interaction: The macrolactone ring of this compound forms hydrophobic interactions within the polypeptide exit tunnel in Domain V of the 23S rRNA, a binding mode shared with older macrolides. Key interactions involve nucleotides such as A2058 and A2059.[1][14][15]

-

Domain II Interaction: The flexible C11/C12 alkyl-aryl side chain extends into a separate pocket, forming a crucial, additional interaction with Domain II of the 23S rRNA, specifically with nucleotides like A752.[1][9][14][16]

This dual-binding mechanism results in a much higher affinity for the bacterial ribosome.[9] This is particularly important in overcoming resistance, as the strong interaction with Domain II can compensate for weakened binding at Domain V when the latter is modified by bacterial resistance enzymes.[1]

Caption: this compound binds to both Domain V and II of the 23S rRNA, blocking the exit tunnel.

Quantitative Analysis of Binding and Activity

The structural enhancements of this compound translate directly into superior binding affinity and antibacterial potency, particularly against resistant strains.

Table 1: Ribosomal Binding Affinity Comparison

| Compound | Ribosome Type | Relative Binding Affinity | Reference |

| This compound | Wild-Type | ~10x > Erythromycin A | [4][5][6] |

| ~6x > Clarithromycin | [4][5][6] | ||

| This compound | MLSB-Resistant (erm) | >20x > Erythromycin A & Clarithromycin | [4][5][6] |

| Erythromycin A | Wild-Type | Baseline | [4][5][6] |

| Clarithromycin | Wild-Type | ~1.7x > Erythromycin A | [5][6] |

Table 2: In Vitro Activity (MIC µg/mL) Against Key Respiratory Pathogens

| Organism (Resistance Mechanism) | This compound | Erythromycin | Clarithromycin | Azithromycin (B1666446) |

| S. pneumoniae (Macrolide-Susceptible) | ≤0.015 - 0.03 | 0.03 - 0.06 | 0.03 - 0.06 | 0.06 - 0.12 |

| S. pneumoniae (Efflux; mef(A)) | ≤0.5[8] | 1 - 16 | 0.5 - 8 | 0.5 - 32 |

| S. pneumoniae (Methylase; erm(B)) | ≤0.5[8] | >64 | >64 | >64 |

| S. pyogenes (Macrolide-Susceptible) | ≤0.015 - 0.03 | 0.03 - 0.12 | ≤0.015 - 0.06 | 0.06 - 0.25 |

| S. pyogenes (Macrolide-Resistant) | ≤1.0[17] | >1 | >1 | >1 |

| H. influenzae | 2 - 4 | 2 - 8 | 4 - 16 | 0.5 - 2 |

| M. catarrhalis | 0.06 - 0.12 | 0.06 - 0.12 | 0.12 - 0.25 | 0.03 - 0.06 |

(Note: MIC ranges are compiled from various sources and represent typical values. Specific values can vary between studies.)

Bypassing Resistance: A Molecular Masterclass

This compound's design directly counters the two most common mechanisms of macrolide resistance in S. pneumoniae.

-

Target Site Modification (MLSB Resistance): The erm(B) gene encodes a methylase enzyme that adds two methyl groups to nucleotide A2058 in Domain V of the 23S rRNA.[18] This modification sterically hinders the binding of traditional macrolides, leading to high-level resistance. This compound's C3-keto group does not induce the expression of this gene in inducible strains.[7] Furthermore, in strains where the methylase is constitutively expressed, the powerful binding interaction of the C11/C12 side chain with Domain II compensates for the weakened affinity at the methylated Domain V, allowing the drug to remain effective.[1]

-

Macrolide Efflux: The mef(A) gene encodes an efflux pump that actively removes 14- and 15-membered macrolides from the bacterial cell. This compound is a poor substrate for this pump and is not significantly affected by this resistance mechanism, thus retaining its activity.[7][9]

References

- 1. Structural Insight into the Antibiotic Action of this compound against Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a brief review of a new ketolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Structure-activity relationships of ketolides vs. macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of ketolides vs. macrolides. | Semantic Scholar [semanticscholar.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. This compound: a novel agent for the treatment of community-acquired upper respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Ketolides-telithromycin, an example of a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. This compound: a ketolide antibiotic for treatment of respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Relative potency of this compound, azithromycin and erythromycin against recent clinical isolates of gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Telithromycin synthesis pathway and chemical modifications

An in-depth technical guide on the core synthesis pathway and chemical modifications of Telithromycin for researchers, scientists, and drug development professionals.

Introduction

This compound is a semi-synthetic antibiotic, and the first member of the ketolide class to be approved for clinical use.[1][2] Structurally derived from the 14-membered macrolide erythromycin (B1671065) A, this compound was designed to overcome the growing problem of bacterial resistance to older macrolides.[3][4] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[5]

Key structural modifications differentiate this compound from erythromycin, conferring a superior microbiological profile:

-

3-keto group : The L-cladinose sugar at the C3 position is replaced with a keto group. This modification is critical for avoiding the induction of macrolide-lincosamide-streptogramin B (MLSB) resistance.[1][3][4]

-

C11,12-carbamate side-chain : A large alkyl-aryl side chain is attached via a cyclic carbamate (B1207046) at the C11 and C12 positions. This moiety provides an additional interaction point with the ribosome (domain II of the 23S rRNA), significantly increasing binding affinity, especially to ribosomes modified by resistance mechanisms.[1][3][4][5][6]

These features allow this compound to maintain potency against many macrolide-resistant respiratory pathogens, including Streptococcus pneumoniae.[1][7] This guide details the semi-synthetic pathway from erythromycin A and explores key chemical modifications and their impact on antibacterial activity.

Core Semi-Synthesis Pathway of this compound

The industrial synthesis of this compound is a multi-step semi-synthetic process starting from the readily available fermentation product, erythromycin A. A key challenge in the synthesis is preventing the formation of inactive 9,12-hemiacetal by-products. One established route involves the use of a precursor like clarithromycin (B1669154) or 6-O-methylerythromycin, which has improved acid stability.

The overall transformation involves three main phases:

-

Cladinose Removal and Oxidation : The C3-cladinose sugar is cleaved, and the resulting hydroxyl group is oxidized to the defining C3-ketone.

-

Carbamate Ring Formation : The C11 and C12 hydroxyl groups are converted into a cyclic carbamate.

-

Side Chain Attachment : The specific 4-(4-(pyridin-3-yl)imidazol-1-yl)butyl side chain is attached to the carbamate nitrogen.

The following diagram illustrates a representative synthetic pathway.

Chemical Modifications and Structure-Activity Relationships (SAR)

Extensive research has focused on modifying the this compound scaffold to enhance potency, broaden the antibacterial spectrum, and overcome emerging resistance. Key sites for modification are the macrolactone ring and the C11,12 side chain.

Macrolactone Core Modifications

-

Desmethylation : Total synthesis of this compound analogs has enabled the study of "desmethyl" variants, where native methyl groups are replaced by hydrogen atoms.[8][9] This strategy aims to relieve steric clashes with mutated ribosomes, a common resistance mechanism.[9] However, studies have shown that removing methyl groups at C4, C8, and C10 can increase conformational flexibility, which may negatively impact biological activity.[8][9]

-

C12 Substitution : Replacing the C12-methyl group with an ethyl group has been explored. Several C12-ethyl ketolide analogs demonstrated potent activity against both macrolide-sensitive and resistant bacteria, with an antimicrobial spectrum comparable to this compound.[10]

C11,12-Carbamate Side Chain Modifications

The large aromatic N-substituted carbamate extension is a primary determinant of this compound's high ribosomal affinity.[3][4] This side chain makes additional contacts in the ribosomal exit tunnel, compensating for weakened interactions at the primary macrolide binding site in resistant strains.[6]

-

Biaryl Analogs : Modifications to the aryl moiety of the side chain have been investigated. For the related ketolide solithromycin (B1681048), a library of analogs was synthesized by modifying its biaryl side-chain to probe the effects of hydrogen bonding and π-stacking interactions within the ribosomal binding site.[11]

-

Tricyclic Ketolides : Novel tricyclic ketolides have been synthesized where the carbamate nitrogen is part of a new ring fused to the macrolactone. These compounds showed good in vitro activity against erythromycin-resistant S. aureus and S. pneumoniae.[12][13]

The logical relationship between structural modifications and their biological outcomes is visualized below.

Quantitative Data

The antibacterial efficacy of this compound and its analogs is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. Lower MIC values indicate higher potency.

Table 1: MIC Values (μg/mL) of this compound and Desmethyl Analogs [8]

| Compound | E. coli (WT Ribosomes) | E. coli (A2058G Mutant) |

| This compound (2) | 16 | 64 |

| 4,8,10-Tridesmethyl TEL (3) | 128 | 128 |

| 4,10-Didesmethyl TEL (4) | 32 | 128 |

| 4,8-Didesmethyl TEL (5) | 64 | 128 |

| 4-Desmethyl TEL (6) | 16 | 256 |

| Data sourced from a study on totally synthesized desmethyl analogs. The A2058G mutation is a clinically relevant mechanism of macrolide resistance. |

Table 2: Ribosomal Binding Affinity of this compound vs. Erythromycin [3][4]

| Antibiotic | Relative Affinity (Wild-Type Ribosomes) | Relative Affinity (MLSB-Resistant Ribosomes) |

| Erythromycin A | 1x | 1x |

| Clarithromycin | ~1.7x | ~3.3x |

| This compound | 10x | >20x |

| Data illustrates the significantly enhanced binding affinity of this compound, particularly to resistant ribosomes, which correlates with its superior potency. |

Experimental Protocols

Detailed experimental protocols for semi-synthesis are often proprietary. However, procedures published for the total synthesis of analogs provide insight into the chemical transformations involved. The following are representative protocols adapted from the literature for key synthetic steps.

Protocol: Oxidation of C3-Hydroxyl to C3-Keto

This protocol describes the oxidation of a C3-hydroxyl group on the macrolactone ring, a crucial step in converting a macrolide precursor into a ketolide.

-

Objective : To oxidize the secondary alcohol at C3 to a ketone.

-

Reagents and Materials :

-

C3-hydroxyl macrolactone intermediate

-

Dess-Martin periodinane (DMP) (1.5 - 2.0 equivalents)

-

Sodium bicarbonate (NaHCO₃) (buffer)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine, Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for chromatography

-

-

Workflow Diagram :

Caption: Experimental workflow for Dess-Martin oxidation of the C3-hydroxyl. -

Procedure :

-

The C3-hydroxyl macrolactone starting material is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Solid sodium bicarbonate is added to the solution to buffer the reaction.

-

The mixture is cooled to 0 °C, and Dess-Martin periodinane is added portion-wise. The reaction is then allowed to warm to room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate. The mixture is stirred vigorously for 15-20 minutes until the layers are clear.

-

The phases are separated in a separatory funnel. The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel to yield the pure C3-keto product.

-

Protocol: Formation of C11,12-Cyclic Carbamate

This protocol outlines the formation of the key carbamate ring, which serves as the anchor for the side chain. This example is based on a multi-step procedure involving an acyl imidazole (B134444) intermediate.

-

Objective : To convert the C11,C12-diol into a cyclic carbamate.

-

Reagents and Materials :

-

C11,C12-diol macrolactone intermediate

-

1,1'-Carbonyldiimidazole (B1668759) (CDI) (1.1 - 1.5 equivalents)

-

Sodium Hydride (NaH) (catalytic to stoichiometric amount)

-

Dimethylformamide (DMF, anhydrous) / Tetrahydrofuran (THF, anhydrous)

-

Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) or a primary amine

-

Ethyl acetate (B1210297) (EtOAc), Water, Brine

-

Magnesium sulfate (MgSO₄)

-

-

Procedure :

-

To a solution of the C11,C12-diol in a mixture of anhydrous DMF/THF at -20 °C, sodium hydride is added cautiously.

-

After stirring for 15 minutes, 1,1'-carbonyldiimidazole (CDI) is added, and the reaction is allowed to warm to 0 °C over 45 minutes, forming an acyl imidazole intermediate.

-

Aqueous ammonium hydroxide (or a desired primary amine in an appropriate solvent) is added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours to days, during which the carbamate is formed. Progress is monitored by TLC or LC-MS.

-

The reaction is quenched with water and extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the C11,12-cyclic carbamate.

-

References

- 1. This compound: a novel agent for the treatment of community-acquired upper respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of ketolides vs. macrolides. | Semantic Scholar [semanticscholar.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Structural Insight into the Antibiotic Action of this compound against Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial activity of ketolides (6-O-methyl-3-oxoerythromycin derivatives): a new class of antibacterials highly potent against macrolide-resistant and -susceptible respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Desmethyl Macrolides: Synthesis and Evaluation of 4-Desmethyl this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Desmethyl Macrolides: Synthesis and Evaluation of 4,10-Didesmethyl this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial activity of novel C12 ethyl ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and computational analysis of biaryl side-chain analogs of solithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antibacterial activity of the tricyclic ketolides TE-802 and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Molecular Gauntlet: How Telithromycin Outmaneuvers Macrolide-Resistant Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance poses a formidable challenge to global health. Macrolide antibiotics, a cornerstone in the treatment of respiratory tract infections, have been significantly compromised by the emergence of resistant bacterial strains. Telithromycin, the first ketolide antibiotic, was specifically engineered to overcome these resistance mechanisms. This technical guide delves into the molecular basis of this compound's potent activity against macrolide-resistant bacteria. We will explore its unique dual-binding mechanism to the bacterial ribosome, the critical structural modifications that enhance its efficacy, and its ability to thwart common resistance strategies such as target site modification and drug efflux. This document provides a comprehensive overview of the key experimental data, detailed methodologies for relevant assays, and visual representations of the underlying molecular interactions to serve as a valuable resource for researchers in the field of antibiotic development.

Introduction: The Ketolide Advantage

This compound is a semi-synthetic derivative of the 14-membered macrolide erythromycin (B1671065).[1] Its development was a direct response to the growing prevalence of bacterial resistance to traditional macrolides. The key to this compound's enhanced activity lies in specific structural modifications that fundamentally alter its interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2]

Macrolide antibiotics typically function by binding to the 50S ribosomal subunit and blocking the exit tunnel through which nascent polypeptide chains emerge.[1] However, bacteria have evolved two primary mechanisms to counteract this:

-

Target site modification: The most common mechanism involves the methylation of an adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA, a critical component of the 50S subunit. This methylation, mediated by erythromycin-inducible methylases encoded by erm genes, reduces the binding affinity of macrolides.[1]

-

Drug efflux: Bacteria can actively pump macrolides out of the cell using efflux pumps, encoded by genes such as mef (macrolide efflux).[3]

This compound's chemical structure was rationally designed to overcome both of these hurdles.[1][2]

The Dual-Binding Hypothesis: A Tighter Grip on the Ribosome

The cornerstone of this compound's efficacy against resistant strains is its ability to bind to the ribosome with significantly higher affinity than traditional macrolides. This enhanced binding is attributed to a dual-interaction mechanism with the 23S rRNA of the 50S ribosomal subunit.[2][4]

Unlike older macrolides that primarily interact with domain V of the 23S rRNA, this compound establishes a second crucial contact point within domain II.[2][4][5] This bimodal binding provides a more stable and robust interaction, effectively compensating for the reduced affinity at the primary binding site in resistant strains.

Key Structural Features of this compound

Two key structural modifications differentiate this compound from erythromycin and are central to its enhanced activity:

-

3-Keto Group: The L-cladinose sugar at the C-3 position of the erythromycin lactone ring is replaced with a keto group in this compound.[6][7] This modification is critical as the cladinose (B132029) moiety is known to induce the expression of erm genes, leading to ribosomal methylation and resistance. By lacking this inducer, this compound avoids triggering this primary resistance mechanism.[7]

-

C11-C12 Carbamate Side Chain: this compound possesses a large alkyl-aryl side chain attached to a C11-C12 carbamate.[2][6][7] This extension allows for the crucial secondary interaction with domain II of the 23S rRNA, specifically with nucleotide A752.[1] This additional binding anchors the drug more firmly to the ribosome, even when the primary binding site in domain V is compromised by methylation.[1]

Quantitative Analysis of this compound's Activity

The superior activity of this compound against macrolide-resistant strains is quantitatively supported by binding affinity studies and minimum inhibitory concentration (MIC) data.

Ribosomal Binding Affinity

Kinetic and footprinting analyses have revealed a two-step binding process for this compound to the E. coli ribosome.[8] It initially binds to a low-affinity site (KT ≈ 500 nM) and then shifts to a high-affinity site (KT* ≈ 8.33 nM).[8] This high-affinity binding is significantly stronger than that of erythromycin.

| Compound | Binding Affinity (Kd) to Wild-Type Ribosomes | Binding Affinity to MLSB-Resistant Ribosomes |

| This compound | ~10-fold higher than Erythromycin A | >20-fold higher than Erythromycin A and Clarithromycin |

| Erythromycin A | Baseline | Significantly reduced |

| Clarithromycin | ~6-fold lower than this compound | Significantly reduced |

Table 1: Comparative ribosomal binding affinities. Data compiled from multiple sources.[6]

Minimum Inhibitory Concentrations (MICs)

This compound consistently demonstrates low MIC values against a broad range of respiratory pathogens, including strains resistant to other macrolides.

| Organism | Resistance Mechanism | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) |

| Streptococcus pneumoniae | Macrolide-Susceptible | ≤0.015 - 0.03 | ≤0.015 - 0.03 |

| Streptococcus pneumoniae | erm(B)-mediated (inducible) | 0.06 | >256 |

| Streptococcus pneumoniae | erm(B)-mediated (constitutive) | 0.06 - 16 | >256 |

| Streptococcus pneumoniae | mef(A)-mediated | ≤0.5 | 1 - 16 |

| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.5 | - |

| Streptococcus pneumoniae | Fluoroquinolone-Resistant | 0.25 - 0.5 | - |

Table 2: Representative Minimum Inhibitory Concentrations (MICs) of this compound against macrolide-susceptible and -resistant Streptococcus pneumoniae. Data compiled from multiple sources.[9]

Overcoming Resistance Mechanisms: A Molecular Perspective

Circumventing erm-Mediated Resistance

The primary mechanism of macrolide resistance, methylation of A2058 in domain V of the 23S rRNA, sterically hinders the binding of traditional macrolides.[1] this compound's dual-binding capability allows it to overcome this obstacle. The strong interaction of its C11-C12 side chain with domain II compensates for the weakened interaction at the methylated domain V.[1] Furthermore, the absence of the cladinose sugar prevents the induction of the erm methylase, thereby preempting the resistance mechanism in strains with inducible resistance.[7]

Evading mef-Mediated Efflux

The mef-encoded efflux pumps recognize and expel 14- and 15-membered macrolides. While the exact mechanism is not fully elucidated, it is believed that the structural modifications in this compound, particularly the large C11-C12 side chain, make it a poor substrate for these efflux pumps.[2] This allows this compound to accumulate to effective concentrations within the bacterial cell. Studies have shown that even in strains possessing both mef(E) and mel efflux pumps, this compound MICs remain low.[3]

Visualizing the Molecular Interactions and Workflows

This compound's Dual-Binding Mechanism

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. In vitro experimental system for analysis of transcription-translation coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the entire course of this compound binding to Escherichia coli ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro experimental system for analysis of transcription–translation coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. google.com [google.com]

- 8. Purification, characterization and crystallization of the human 80S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage discovery and development of Telithromycin

An In-depth Technical Guide on the Early-Stage Discovery and Development of Telithromycin

Introduction

This compound, marketed under the brand name Ketek, is the first member of the ketolide class of antibiotics to be introduced for clinical use.[1][2][3] Developed as a semi-synthetic derivative of the macrolide erythromycin (B1671065), it was specifically engineered to overcome the growing problem of bacterial resistance to traditional macrolide antibiotics.[2][4][5] this compound's primary indication is for the treatment of community-acquired respiratory tract infections (RTIs) of mild to moderate severity, including community-acquired pneumonia, acute exacerbations of chronic bronchitis, and acute sinusitis.[1][3][6][7] Its development marked a significant advancement in combating respiratory pathogens, particularly macrolide-resistant Streptococcus pneumoniae.[4][8]

This guide provides a detailed overview of the core scientific and technical aspects of this compound's early-stage discovery and development, focusing on its chemical synthesis, mechanism of action, microbiological activity, pharmacokinetic profile, and the experimental methodologies employed during its evaluation.

Discovery and Chemical Synthesis

This compound was developed by the French pharmaceutical company Hoechst Marion Roussel (later Sanofi-Aventis) and was patented in 1994.[1] Its design is a prime example of analogue-based drug discovery, starting from the erythromycin A scaffold. Several key structural modifications were introduced to enhance its acid stability, improve its ribosomal binding affinity, and circumvent common macrolide resistance mechanisms.[1][4][9]

Key Structural Modifications:

-

3-Keto Group: The L-cladinose sugar at position 3 of the erythronolide A ring was replaced with a keto group.[1][8][9] This change is the defining feature of the ketolide class and serves two critical purposes: it improves the drug's stability in acidic environments and prevents the induction of macrolide-lincosamide-streptogramin B (MLSB) resistance.[5][9]

-

11,12-Carbamate Side Chain: A large alkyl-aryl side chain is attached via an 11,12-cyclic carbamate (B1207046) ring.[1][9] This addition enhances the binding affinity of the molecule to the bacterial ribosome, enabling it to maintain activity against bacteria that have developed resistance to older macrolides.[9]

-

C6-Methoxy Group: Similar to clarithromycin, the hydroxyl group at the C6 position is methylated. This modification further improves acid stability by preventing internal hemiketalization.[9]

A novel synthesis route was developed to produce this compound from 6-O-methylerythromycin in five steps with an overall yield of 33%. This pathway utilizes a 11,12-cyclic carbonate protection strategy to avoid the formation of by-products.[10]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[6][7][11] Its primary target is the 50S subunit of the bacterial ribosome, where it binds with high affinity to block the progression of nascent polypeptide chains through the ribosomal exit tunnel.[6][11][12]

A crucial feature of this compound's mechanism is its ability to bind to two distinct sites on the 23S rRNA within the 50S subunit.[6][7][11] While traditional macrolides bind strongly to domain V, this compound establishes an additional, potent interaction with domain II.[6][11] This dual-binding mechanism significantly increases its affinity for the ribosome—over 10 times higher than that of erythromycin—and is fundamental to its efficacy against bacterial strains that have developed resistance through modification of the domain V binding site (e.g., via erm methylases).[1][6][13]

Furthermore, this compound can also interfere with the assembly of new 30S and 50S ribosomal subunits, representing a secondary mechanism of action that contributes to its overall antibacterial activity.[14]

In Vitro Activity & Experimental Protocols

This compound demonstrates a broad spectrum of activity against common respiratory pathogens, including Gram-positive cocci, some Gram-negative bacteria, and atypical intracellular organisms.[3][14] Its key advantage is retaining potency against macrolide-resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes.[14]

Minimal Inhibitory Concentration (MIC) Determination

The in vitro potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Standardized methods are used for this assessment.

Experimental Protocol: Broth Microdilution

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. pneumoniae) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL) in a suitable cation-adjusted Mueller-Hinton broth.

-

Drug Dilution: this compound is serially diluted (two-fold) in the broth across the wells of a microtiter plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted drug is inoculated with the bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated under specific conditions (e.g., 35°C for 20-24 hours). For fastidious organisms like S. pneumoniae, incubation may be performed in an environment with 5% CO2.[15]

-

Reading Results: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity (growth).[16]

The table below summarizes representative MIC values for this compound against key respiratory pathogens.

| Pathogen | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae | Erythromycin-Susceptible | 0.008 - 0.016[15] | 0.016 - 0.03[15] | 0.003 - 0.5[14] |

| Streptococcus pneumoniae | Erythromycin-Resistant | 0.03 - 0.125[15] | 0.125 - 0.5[15] | N/A |

| Streptococcus pyogenes | N/A | N/A | N/A | 0.015 - 4[14] |

| Chlamydia pneumoniae | N/A | N/A | N/A | 0.031 - 0.25[17] |

| Mycobacterium avium | N/A | N/A | >128[18] | 16 - >128[18] |

MIC50/MIC90: Concentration required to inhibit 50% and 90% of isolates, respectively.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound: the first ketolide antibacterial for the treatment of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: the first of the ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound: a novel agent for the treatment of community-acquired upper respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Investigating the entire course of this compound binding to Escherichia coli ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Resistance in Streptococcus pneumoniae Is Conferred by a Deletion in the Leader Sequence of erm(B) That Increases rRNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. toku-e.com [toku-e.com]

- 15. Antipneumococcal Activity of this compound by Agar Dilution, Microdilution, E Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. In vitro activity of this compound, a new ketolide, against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Is Active against Mycobacterium avium in Mice despite Lacking Significant Activity in Standard In Vitro and Macrophage Assays and Is Associated with Low Frequency of Resistance during Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Landscape of Telithromycin: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of telithromycin, the first ketolide antibiotic. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a critical resource for researchers and drug development professionals working in the field of antibacterial agents.

Introduction: The Rise of a New Antibiotic Class

This compound, a semi-synthetic derivative of erythromycin, represents a significant advancement in the fight against respiratory tract infections.[1][2][3] As a member of the ketolide class, it was specifically designed to overcome the growing challenge of macrolide resistance in key respiratory pathogens.[2][4][5] Its unique structural modifications enhance its binding to the bacterial ribosome, conferring potent activity against a broad spectrum of pathogens, including multi-drug resistant strains of Streptococcus pneumoniae.[1][2][6] This guide delves into the preclinical data that have characterized the absorption, distribution, metabolism, excretion (ADME), and antimicrobial activity of this compound in various animal models, providing a foundational understanding of its therapeutic potential.

Pharmacokinetics: The Journey of this compound in Preclinical Models

The pharmacokinetic profile of this compound has been extensively studied in several preclinical species, including mice, rats, and dogs, to understand its behavior in a biological system. These studies are crucial for predicting human pharmacokinetics and establishing effective dosing regimens.

Absorption and Bioavailability

Following oral administration, this compound is readily absorbed, although bioavailability varies across species. In mice and rats, the oral absorption rate is approximately 47%, with bioavailabilities of 53% and 36%, respectively.[7] Dogs exhibit a higher absorption rate of 83% and a bioavailability of 54%.[7] The time to reach maximum plasma concentration (Tmax) ranges from 0.25 to 2 hours in these models, suggesting absorption occurs from the small to the large intestine.[7] Notably, a non-linear pharmacokinetic profile was observed in rats, where Cmax and AUC increased more than proportionally with the dose.[7]

Distribution

This compound demonstrates extensive tissue distribution, a key characteristic for an antibiotic targeting respiratory infections. The volume of distribution after intravenous dosing is 1.41 L/kg in mice, 10.62 L/kg in rats, and 4.9 L/kg in dogs.[7] In rats, radioactivity from labeled this compound was found in higher concentrations in most tissues compared to plasma, with the exception of the central nervous system.[7] This high tissue penetration is particularly evident in the lungs. Studies in rats have shown that the concentrations of this compound in lung epithelial lining fluid (ELF) and alveolar macrophages (AMs) are markedly higher than in plasma, with AUC ratios of ELF/plasma and AMs/plasma being 2.4 and 65.3, respectively.[8] This high concentration in respiratory tissues and cells is crucial for its efficacy against respiratory pathogens.[2] In vitro studies suggest that this high distribution to alveolar macrophages is due to active transport mechanisms.[8]

Metabolism and Excretion

This compound is eliminated through multiple pathways, including hepatic metabolism and excretion in feces and urine.[2][9][10][11] Metabolism is mediated in part by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][10][12] In rats and dogs, this compound is the major component in plasma, with its metabolites being present in much lower concentrations.[7] The primary route of excretion is fecal, accounting for a significant portion of the administered dose in both rats and dogs.[7] Unchanged this compound accounts for a substantial part of the excreted drug in both urine and feces.[7] The terminal plasma half-life in preclinical models ranges from 1.2 to 2.3 hours.[7]

Table 1: Summary of Key Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Mouse | Rat | Dog |

| Oral Absorption Rate | 47% | 47% | 83% |

| Oral Bioavailability | 53% | 36% | 54% |

| Tmax (oral) | 0.25 - 2 h | 0.25 - 2 h | 0.25 - 2 h |

| Volume of Distribution (IV) | 1.41 L/kg | 10.62 L/kg | 4.9 L/kg |

| Total Clearance (IV) | 0.80 L/h/kg | 4.36 L/h/kg | 1.5 L/h/kg |

| Terminal Plasma Half-life | 1.2 - 2.3 h | 1.2 - 2.3 h | 1.2 - 2.3 h |

| Serum Protein Binding | ~90% | <70% | <70% |

Data compiled from reference[7].

Pharmacodynamics: this compound's Action Against Pathogens

The pharmacodynamic properties of an antibiotic describe the relationship between drug concentration and its antimicrobial effect. For this compound, these studies have been crucial in demonstrating its potency and predicting clinical success.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA.[1][6] Unlike older macrolides that primarily bind to domain V of the 23S rRNA, this compound has an additional binding site in domain II.[1][6] This dual-binding mechanism results in a higher affinity for the ribosome and is a key factor in its activity against macrolide-resistant strains.[1][6][13] By blocking the ribosomal exit tunnel, this compound prevents the elongation of nascent polypeptide chains, thereby halting bacterial growth.[6][13]

Caption: Mechanism of action of this compound.

In Vitro Activity and Resistance

This compound demonstrates potent in vitro activity against a wide range of respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and atypical pathogens like Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila.[2][14] A key feature of this compound is its retained activity against macrolide-resistant strains, including those with efflux (mef) and ribosomal modification (erm) mechanisms of resistance.[2] However, high-level resistance can emerge through mutations in the 23S rRNA or ribosomal proteins L4 and L22.[15]

Table 2: In Vitro Activity of this compound Against Key Respiratory Pathogens

| Organism | Resistance Mechanism | MIC Range (μg/mL) |

| Streptococcus pneumoniae | Erythromycin-Susceptible | 0.008 - 0.03 |

| Streptococcus pneumoniae | Erythromycin-Resistant (mef or erm) | 0.03 - 0.5 |

| Chlamydia pneumoniae | - | 0.031 - 0.25 |

Data compiled from references[16][17]. MIC values can vary based on testing methodology.

Pharmacodynamic Parameters

In preclinical models, the pharmacodynamic parameter that best correlates with the efficacy of this compound is the ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). In a murine thigh-infection model, this parameter was shown to predict the in vivo activity against S. pneumoniae and S. aureus.[12] In vitro kinetic models have demonstrated that this compound exhibits time-dependent killing and a long post-antibiotic effect, meaning its suppressive effect on bacterial growth persists even after the drug concentration falls below the MIC.[18]

Experimental Protocols: A Glimpse into the Preclinical Workflow

The characterization of this compound's PK and PD properties involved a series of standardized preclinical experiments. The following provides a generalized overview of the methodologies employed.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial isolates.

Methodology:

-

Bacterial Strains: A diverse collection of clinical isolates and reference strains of relevant respiratory pathogens are used.

-

Culture Media: Appropriate broth or agar (B569324) media (e.g., Mueller-Hinton) supplemented as required for fastidious organisms is prepared.

-

Antibiotic Preparation: this compound is serially diluted to create a range of concentrations.

-

Inoculation: The bacterial suspension is standardized to a specific density (e.g., 0.5 McFarland standard) and used to inoculate the media containing the different antibiotic concentrations.

-

Incubation: The inoculated plates or tubes are incubated under specific conditions (temperature, CO2 levels) for a defined period (e.g., 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: a novel agent for the treatment of community-acquired upper respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic Activity of this compound at Simulated Clinically Achievable Free-Drug Concentrations in Serum and Epithelial Lining Fluid against Efflux (mefE)-Producing Macrolide- Resistant Streptococcus pneumoniae for Which this compound MICs Vary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: the first ketolide antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. Distribution characteristics of this compound, a novel ketolide antimicrobial agent applied for treatment of respiratory infection, in lung epithelial lining fluid and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C43H65N5O10 | CID 3002190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of this compound, the first ketolide antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural Insight into the Antibiotic Action of this compound against Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benefit-risk assessment of this compound in the treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of resistance to this compound in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro activity of this compound, a new ketolide, against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antipneumococcal Activity of this compound by Agar Dilution, Microdilution, E Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacodynamics of this compound In Vitro against Respiratory Tract Pathogens - PMC [pmc.ncbi.nlm.nih.gov]